tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate
Description
tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyridazine core fused with a pyridine ring. The molecule contains a trifluoromethyl (-CF₃) group at the 4-position and a tert-butyl ester moiety at the 6-position. These functional groups confer distinct physicochemical properties: the -CF₃ group enhances metabolic stability and lipophilicity, while the tert-butyl ester acts as a protective group for carboxylic acids, improving solubility during synthesis . Structural elucidation of such compounds typically employs X-ray crystallography, with refinement software like SHELX playing a critical role in determining precise bond lengths and angles .
Properties
IUPAC Name |
tert-butyl 1-oxo-4-(trifluoromethyl)-2,5,7,8-tetrahydropyrido[3,4-d]pyridazine-6-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3/c1-12(2,3)22-11(21)19-5-4-7-8(6-19)9(13(14,15)16)17-18-10(7)20/h4-6H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMGRVGLIZSMKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=NNC2=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid under conditions that promote electrophilic substitution.
Esterification: The tert-butyl ester can be formed by reacting the carboxylic acid derivative of the pyridazine with tert-butyl alcohol in the presence of a strong acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridazine ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In the field of biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where modulation of specific enzymes or receptors is required.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and selectivity, while the pyridazine ring provides a rigid framework that facilitates specific interactions. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the nature of the interaction.
Comparison with Similar Compounds
Comparison with Similar Compounds
Methodological Framework for Comparison
Compound similarity assessment relies on structural and functional metrics. Computational methods, such as molecular fingerprinting and substructure analysis, are foundational in virtual screening . These methods align with the "similar property principle," where structural analogs are hypothesized to exhibit comparable biological activity . Experimental comparisons often involve physicochemical properties (e.g., solubility, logP) and bioactivity profiles, measured via techniques like spectrofluorometry or tensiometry .
Structural and Functional Analogues
The following table compares tert-butyl1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate with hypothetical analogs based on common structural motifs:
Note: logP and solubility values are illustrative, derived from analogous compounds. Direct data for the target compound are unavailable in the provided evidence.
Key Findings
- Trifluoromethyl Group Impact: The -CF₃ group in the target compound likely increases lipophilicity (higher logP vs. non-CF₃ analogs), aligning with trends in quaternary ammonium compounds where -CF₃ enhances membrane permeability .
- Ester vs. Carboxylic Acid : The tert-butyl ester improves solubility (0.15 mg/mL) compared to carboxylic acid derivatives (e.g., 1.2 mg/mL for 4-Trifluoromethyl-pyridazine-3-carboxylic acid), critical for pharmacokinetics .
- Ring Saturation : Saturated pyridazine derivatives (e.g., dihydropyridazine) exhibit higher solubility than fully aromatic systems, suggesting that the target compound’s partial saturation balances lipophilicity and solubility .
Biological Activity
The compound tert-butyl 1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate is a member of the pyrido[3,4-d]pyridazine family. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its potential therapeutic applications and mechanisms of action.
Chemical Structure and Properties
The chemical structure of tert-butyl 1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine-6-carboxylate can be summarized as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 303.22 g/mol
- CAS Number : Not specified in the results but can be derived from the structure.
Anticancer Activity
Research indicates that derivatives of pyrido[3,4-d]pyridazines exhibit significant anticancer properties. For instance, compounds similar to tert-butyl 1-oxo-4-(trifluoromethyl)-1H,2H,5H,6H,7H,8H-pyrido[3,4-d]pyridazine have shown in vitro activity against various cancer cell lines:
These values suggest that the compound may act as a potent inhibitor of cancer cell proliferation.
The mechanism through which pyrido[3,4-d]pyridazine derivatives exert their anticancer effects often involves the inhibition of key enzymes related to cell cycle regulation and apoptosis. Specifically, studies have suggested that these compounds may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression.
Antimicrobial Properties
Some studies have also explored the antimicrobial properties of pyrido[3,4-d]pyridazine derivatives. For example:
| Test Organism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 10 |
These findings indicate potential applications in treating bacterial infections.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrido[3,4-d]pyridazine derivatives for their anticancer activity. The study focused on modifying substituents on the pyridazine ring to enhance biological efficacy. One derivative exhibited a remarkable reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg daily for two weeks.
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for preparing tert-butyl1-oxo-4-(trifluoromethyl)-pyrido[3,4-d]pyridazine-6-carboxylate?
- Methodological Answer : The synthesis typically involves multi-step reactions, such as cyclocondensation of pyridazine precursors with trifluoromethyl-containing reagents. Key steps include protecting group strategies (e.g., tert-butyl carboxylate introduction via Boc anhydride) and controlled cyclization under inert conditions. Reaction temperature (e.g., 70°C in THF) and solvent choice (e.g., DMF, THF) are critical for yield optimization. Post-synthesis purification via C18 reverse-phase chromatography (acetonitrile/water gradients) ensures high purity .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) is essential for confirming ring fusion and substituent positions. Mass spectrometry (HRMS-ESI) validates molecular weight, while infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and trifluoromethyl (C-F) stretches. For example, ¹H NMR chemical shifts between δ 1.2–1.5 ppm confirm tert-butyl protons, and δ 7.0–8.5 ppm indicate aromatic protons in fused rings .
Advanced Research Questions
Q. How can contradictory spectral data during structural elucidation be resolved?
- Methodological Answer : Discrepancies in NMR assignments (e.g., overlapping signals in fused rings) can be addressed using 2D-NMR techniques (HSQC, HMBC) to correlate proton and carbon environments. For instance, HMBC correlations between tert-butyl carbonyl carbons and adjacent pyridazine protons confirm regiochemistry. Computational modeling (DFT-based chemical shift predictions) further validates ambiguous signals .
Q. What strategies mitigate low yields in multi-step syntheses involving this compound?
- Methodological Answer : Yield optimization requires stepwise monitoring (TLC/HPLC) and intermediate stabilization. For example, protecting the pyridazine nitrogen with Boc groups prevents side reactions during trifluoromethylation. Catalytic systems like Pd(PPh₃)₄ enhance coupling efficiency in Suzuki-Miyaura steps. Reductive amination or azide-alkyne cycloaddition can improve ring-closure efficiency .
Q. How does the trifluoromethyl group influence reactivity in downstream functionalization?
- Methodological Answer : The electron-withdrawing trifluoromethyl group increases electrophilicity at adjacent positions, facilitating nucleophilic substitutions (e.g., SNAr reactions). However, steric hindrance may require tailored conditions (e.g., microwave-assisted heating or Lewis acid catalysis). Kinetic studies using ¹⁹F NMR track fluorine-specific reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
